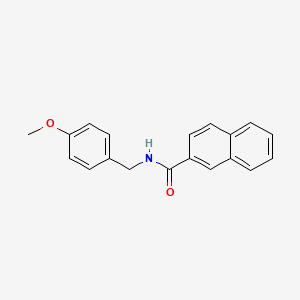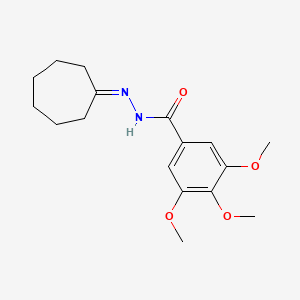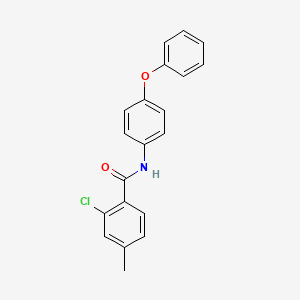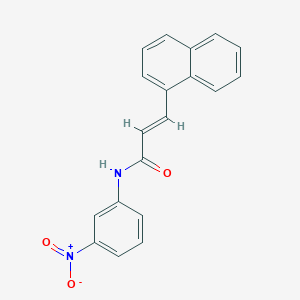![molecular formula C17H16N4O B5789562 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5789562.png)
2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide, also known as IPAHA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide has been investigated for its potential use in various scientific research applications. One of the main areas of interest is its role as an anti-cancer agent. Studies have shown that 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes and proteins involved in cell growth and survival. 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide has been shown to have antioxidant activity. It has also been shown to inhibit the activity of certain enzymes involved in lipid metabolism, making it a potential therapeutic agent for metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide is its simple synthesis method, which makes it relatively easy to obtain for laboratory experiments. Additionally, 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide has been shown to have low toxicity in animal studies. However, one limitation of 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide and its effects on cellular processes. Finally, there is potential for the development of new derivatives of 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide with improved solubility and bioavailability.
Métodos De Síntesis
2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-(1H-indol-2-yl)acetic acid with 4-pyridinecarboxaldehyde in the presence of hydrazine hydrate. The resulting product is 2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide, which can be purified using column chromatography.
Propiedades
IUPAC Name |
2-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12(13-6-8-18-9-7-13)20-21-17(22)11-15-10-14-4-2-3-5-16(14)19-15/h2-10,19H,11H2,1H3,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNWJGIEGMVESB-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC2=CC=CC=C2N1)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC2=CC=CC=C2N1)/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(4-chlorophenoxy)methyl]benzoyl}morpholine](/img/structure/B5789487.png)
![{4-[(3,4-dichlorobenzoyl)amino]phenoxy}acetic acid](/img/structure/B5789493.png)
![3-ethyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5789499.png)
![N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5789518.png)



![ethyl 3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5789569.png)


![2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5789584.png)

